molecular formula C9H18FN3O B1465299 2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one CAS No. 2000569-44-6

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Cat. No.: B1465299
CAS No.: 2000569-44-6
M. Wt: 203.26 g/mol
InChI Key: GZNVDRQSOFMAAU-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a chemical compound used in scientific research. It possesses diverse applications, aiding in the study of medicinal chemistry, drug discovery, and neuropharmacology.

Preparation Methods

The synthesis of 2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one involves several steps. One common method includes the substitution reaction where a piperazine derivative is reacted with a fluoroethyl compound under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Drug Discovery: The compound aids in identifying and optimizing potential drug candidates.

    Neuropharmacology: It is utilized in studying the effects of drugs on the nervous system.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also exhibits serotonin reuptake inhibition activity.

    4-(3-methoxyphenyl)piperazin-1-yl derivatives: These compounds have shown significant anti-HIV activity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

IUPAC Name

2-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN3O/c1-8(11)9(14)13-6-4-12(3-2-10)5-7-13/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNVDRQSOFMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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